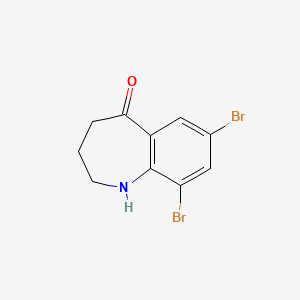
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one is a brominated heterocyclic compound It belongs to the class of benzazepines, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one typically involves the bromination of a precursor benzazepine compound. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of dihydrobenzazepine derivatives.
Oxidation: Formation of oxidized benzazepine derivatives.
Aplicaciones Científicas De Investigación
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
Mecanismo De Acción
The exact mechanism of action of 7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to a biological response. The bromine atoms can play a crucial role in enhancing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one: A chlorinated analog with similar structural features.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: A related compound with a pyridine ring.
Uniqueness
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atoms can enhance the compound’s ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Número CAS |
19673-29-1 |
|---|---|
Fórmula molecular |
C10H9Br2NO |
Peso molecular |
318.99 g/mol |
Nombre IUPAC |
7,9-dibromo-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H9Br2NO/c11-6-4-7-9(14)2-1-3-13-10(7)8(12)5-6/h4-5,13H,1-3H2 |
Clave InChI |
UUDUHLGTILRDFO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(C(=CC(=C2)Br)Br)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



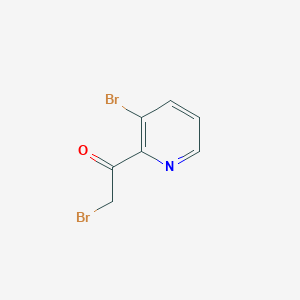
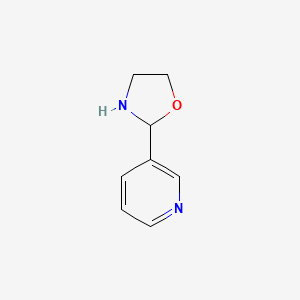
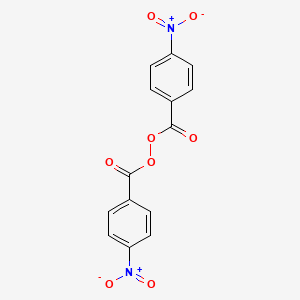
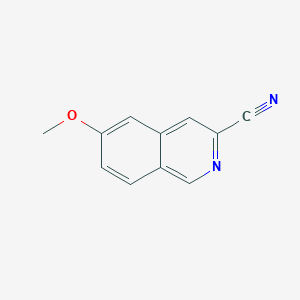
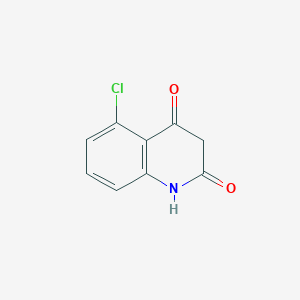
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
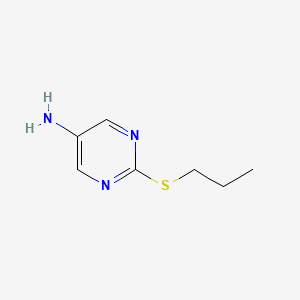
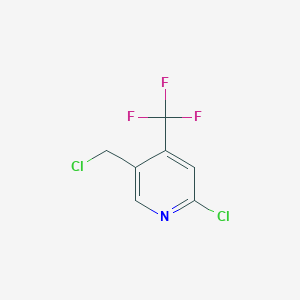
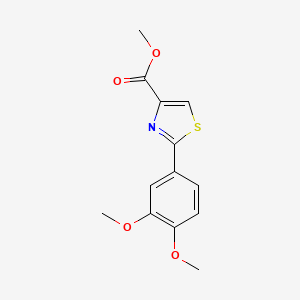
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)

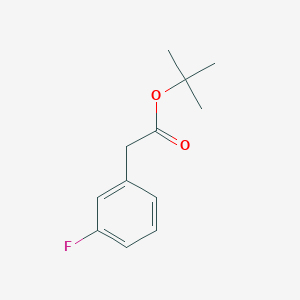
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)
